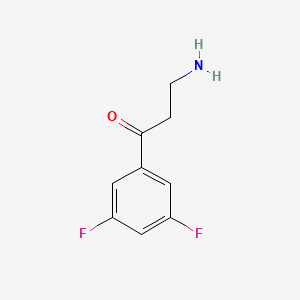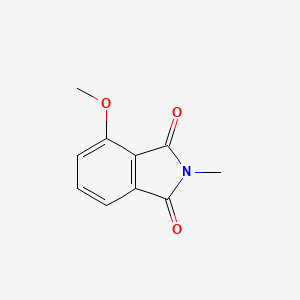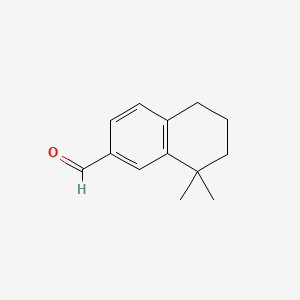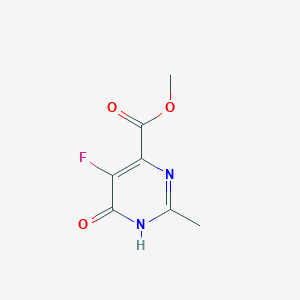
5,6-Diamino-4-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diamino-4-methylquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and undergoing a series of reactions such as nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,6-Diamino-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine: Explored for therapeutic applications due to its biological activity.
Industry: Used in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 5,6-Diamino-4-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
4-Methylquinoline: A methylated derivative with similar properties.
5,6-Diaminoquinoline: A related compound with amino groups at the 5 and 6 positions.
Uniqueness
5,6-Diamino-4-methylquinolin-2(1H)-one is unique due to the presence of both amino groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications compared to other quinoline derivatives.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
5,6-diamino-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-5-4-8(14)13-7-3-2-6(11)10(12)9(5)7/h2-4H,11-12H2,1H3,(H,13,14) |
InChIキー |
HEOLREQLXJPVOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)








![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)

![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
